DEHP-d4

Beschreibung

Significance of Stable Isotope Labeling in Environmental and Biomedical Sciences

Stable isotope labeling is a technique where an atom in a molecule is replaced by its stable (non-radioactive) isotope. nih.gov This method is foundational to modern analytical chemistry, offering significant advantages, particularly in environmental and biomedical studies. The use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) circumvents the safety and disposal concerns associated with radioactive isotopes. nih.gov

A key application of stable isotope labeling is isotope dilution analysis, most commonly performed with mass spectrometry (IDMS). nih.govoup.com This is considered a gold-standard quantitative technique. The principle involves adding a known amount of a stable isotope-labeled version of the analyte—which serves as an internal standard—to a sample prior to processing. Because the labeled standard is chemically identical to the native analyte, it experiences the same physical and chemical changes during extraction, cleanup, and analysis. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. mdpi.com This allows for highly accurate and precise correction for matrix effects—interferences from other components in the sample—and variations in instrument response, thereby significantly improving the reliability of quantitative results. nih.govtandfonline.comwho.int This approach is crucial for achieving accurate measurements in complex matrices such as blood, urine, soil, and food products. alfa-chemistry.comsemanticscholar.org

Role of Bis(2-ethylhexyl) Phthalate-d4 as a Research Tool

Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) is one of the most produced and utilized phthalates, making it a frequent subject of environmental and toxicological investigation. nih.govnih.gov To facilitate its accurate study, researchers employ its deuterated analog, Bis(2-ethylhexyl) Phthalate-d4 (DEHP-d4). In this compound, four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium atoms. isotope.com

The primary and most critical role of this compound is to serve as an internal standard for the quantification of native, unlabeled DEHP. nih.gov The introduction of four deuterium atoms results in a mass increase of four atomic mass units (M+4). sigmaaldrich.comsigmaaldrich.com This mass difference allows a mass spectrometer to easily distinguish between the deuterated internal standard and the naturally occurring analyte, even if they are not separated chromatographically. This capability is leveraged in powerful analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve high sensitivity and selectivity. nih.govoup.comtandfonline.comspkx.net.cn

Table 1: Properties of Bis(2-ethylhexyl) Phthalate-d4 This interactive table provides key chemical properties of the this compound compound.

| Property | Value | Reference(s) |

| Synonyms | This compound, Deuterated DEHP, Phthalic acid-3,4,5,6-d4 bis(2-ethylhexyl ester) | sigmaaldrich.com |

| CAS Number | 93951-87-2 | isotope.comsigmaaldrich.com |

| Molecular Formula | C₂₄D₄H₃₄O₄ | |

| Molecular Weight | 394.58 g/mol | isotope.comlgcstandards.com |

| Isotopic Purity | Typically ≥98 atom % D | sigmaaldrich.com |

| Physical Form | Liquid/Oily Liquid | sigmaaldrich.comhpc-standards.com |

Overview of Research Paradigms Utilizing Isotope-Labeled Phthalates

The application of this compound and other isotope-labeled phthalates spans several key research domains, providing crucial data that would be difficult to obtain otherwise.

Environmental Monitoring this compound is instrumental in the precise quantification of DEHP contamination in a wide range of environmental and food samples. By using isotope dilution GC-MS or LC-MS/MS, researchers can accurately determine DEHP levels in matrices such as:

Edible Oils: Studies have developed methods for the simultaneous analysis of multiple phthalates, including DEHP, using their deuterated counterparts as internal standards to ensure accuracy. tandfonline.comwho.int

Foodstuffs: Analytical methods have been validated for determining phthalate residues in complex food items like pastries and alcoholic beverages, relying on this compound for robust quantification. nih.govspkx.net.cn

Water and Soil: The compound is used to assess phthalate pollution in aquatic environments and soil, aiding in environmental health studies. researchgate.net

Human Biomonitoring and Metabolism Studies A significant research paradigm involves administering this compound to human volunteers to study the absorption, distribution, metabolism, and excretion (ADME) of DEHP. nih.govcdc.gov This approach allows researchers to distinguish the administered dose from the ubiquitous background exposure to unlabeled DEHP from the environment. cdc.gov

Key findings from these human studies include:

Identification of Metabolites: These studies have been crucial in identifying the major metabolic products of DEHP. After a dose of this compound, the primary monoester metabolite, Mono(2-ethylhexyl) phthalate (MEHP), and its further oxidized secondary metabolites are tracked in urine and blood. nih.gov

Metabolic Pathways: Research has shown that after ingestion, DEHP is hydrolyzed to MEHP, which is then rapidly oxidized to several secondary metabolites. A 2005 study identified two new metabolites, mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP) and mono[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP), in addition to the previously known mono(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP) and mono(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP). nih.gov

Excretion Dynamics: These studies provide detailed information on the excretion patterns and elimination half-lives of DEHP metabolites. For instance, it was found that approximately 75% of an administered DEHP dose was excreted in urine within two days. nih.gov The secondary metabolites, particularly 5cx-MEPP and 2cx-MMHP, were found to have longer elimination half-lives (15-24 hours) compared to MEHP, making them better biomarkers for long-term exposure. nih.gov

Table 2: Major Urinary Metabolites of DEHP Identified Using this compound Tracer Studies This interactive table lists the key metabolites of DEHP found in human urine following administration of labeled DEHP.

| Metabolite Name | Abbreviation | Role in Biomonitoring | Reference(s) |

| Mono(2-ethylhexyl) phthalate | MEHP | Primary metabolite, marker of recent exposure | nih.gov |

| Mono(2-ethyl-5-hydroxyhexyl) phthalate | 5OH-MEHP | Oxidative metabolite, major short-term marker | nih.gov |

| Mono(2-ethyl-5-oxohexyl) phthalate | 5oxo-MEHP | Oxidative metabolite, short-term marker | nih.gov |

| Mono(2-ethyl-5-carboxypentyl) phthalate | 5cx-MEPP | Oxidative metabolite, long-term exposure marker | nih.gov |

| Mono[2-(carboxymethyl)hexyl] phthalate | 2cx-MMHP | Oxidative metabolite, long-term exposure marker | nih.gov |

Toxicokinetics Studies this compound is also essential for developing and validating physiologically based pharmacokinetic (PBPK) models. nih.gov These computational models aim to simulate the absorption, distribution, metabolism, and excretion of chemicals in the body. By providing precise data on the concentration of DEHP and its metabolites in various bodily fluids and tissues over time, this compound tracer studies offer the real-world data needed to build and confirm the accuracy of these predictive models. nih.gov

Structure

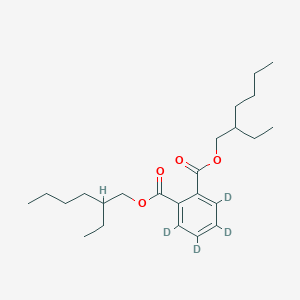

2D Structure

Eigenschaften

IUPAC Name |

bis(2-ethylhexyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i11D,12D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQHLKABXJIVAM-SAQXESPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584155 | |

| Record name | Bis(2-ethylhexyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-87-2 | |

| Record name | Bis(2-ethylhexyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Methodologies Employing Bis 2 Ethylhexyl Phthalate D4

Principle of Isotope Dilution Mass Spectrometry (IDMS) in Phthalate (B1215562) Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for determining the quantity of a substance in a sample. wikipedia.org The core principle of IDMS involves adding a known amount of an isotopically labeled standard, such as DEHP-d4, to a sample containing the unlabeled analyte (DEHP). wikipedia.orgepa.gov This labeled standard is chemically identical to the analyte but has a different mass due to the presence of heavier isotopes (in this case, deuterium (B1214612) instead of hydrogen). medchemexpress.comsigmaaldrich.com

After the labeled standard is thoroughly mixed and equilibrated with the sample, the mixture is analyzed using mass spectrometry. The mass spectrometer separates and measures the ratio of the unlabeled analyte to the labeled standard. epa.gov Since the amount of the labeled standard added is known, the concentration of the native analyte in the original sample can be calculated with high precision and accuracy based on the measured isotope ratio. wikipedia.orgepa.gov This method effectively corrects for losses of the analyte during sample preparation and analysis because any loss will affect both the labeled and unlabeled compounds equally, leaving their ratio unchanged. epa.gov

One of the most significant challenges in quantitative analysis, especially with complex matrices like environmental or biological samples, is the "matrix effect." mdpi.com Matrix effects occur when other components in the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. nih.gov

The use of Bis(2-ethylhexyl) phthalate-d4 as an internal standard in IDMS offers a robust solution to this problem. Because this compound has nearly identical physicochemical properties to the native DEHP, it behaves similarly during sample extraction, cleanup, and chromatographic separation. sigmaaldrich.com Crucially, it also experiences the same matrix effects as the unlabeled analyte. mdpi.com By measuring the ratio of the analyte to its isotopically labeled counterpart, any signal suppression or enhancement caused by the matrix is effectively canceled out. sigmaaldrich.com This allows for highly accurate quantification even in the presence of significant matrix interference.

In quantitative analysis, a calibration curve is typically generated by analyzing a series of standards with known concentrations of the analyte. researchgate.net When using Bis(2-ethylhexyl) phthalate-d4 as an internal standard, a fixed amount is added to each calibration standard and to the unknown samples. The calibration curve is then constructed by plotting the ratio of the analyte (DEHP) peak area to the internal standard (this compound) peak area against the concentration of the analyte. shimadzu.com

This approach offers several advantages. It corrects for variations in injection volume and instrument response, leading to improved precision. The use of an isotopically labeled internal standard is particularly powerful as it also corrects for variations in sample preparation efficiency and matrix effects, as previously discussed. Research has demonstrated the successful generation of linear calibration curves with high correlation coefficients for phthalate analysis using this method. researchgate.netshimadzu.com

Table 1: Example Calibration Data for DEHP using this compound Internal Standard

| DEHP Concentration (ng/mL) | DEHP Peak Area | This compound Peak Area | Peak Area Ratio (DEHP/DEHP-d4) |

|---|---|---|---|

| 10 | 50,000 | 100,000 | 0.5 |

| 25 | 125,000 | 100,000 | 1.25 |

| 50 | 250,000 | 100,000 | 2.5 |

| 100 | 500,000 | 100,000 | 5.0 |

| 250 | 1,250,000 | 100,000 | 12.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including phthalates. restek.com In GC-MS, the sample is first vaporized and separated into its individual components in a gas chromatograph. These separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. restek.com

The quantification of Bis(2-ethylhexyl) phthalate in complex matrices such as food, consumer products, and environmental samples is a common application of GC-MS. kwrwater.nlnih.gov However, the complexity of these matrices can lead to co-elution of interfering compounds, which can complicate accurate quantification. oregonstate.educore.ac.uk The use of Bis(2-ethylhexyl) phthalate-d4 as an internal standard is crucial in these analyses. By adding a known amount of this compound to the sample prior to extraction and analysis, variations in sample preparation and instrumental analysis can be effectively corrected. sigmaaldrich.com

GC-MS methods, often operating in selected ion monitoring (SIM) mode, can achieve high sensitivity and selectivity for the detection of both DEHP and this compound. oregonstate.edu This allows for the accurate determination of DEHP concentrations even at trace levels in challenging sample types. core.ac.uk

Developing and validating analytical methods for the determination of phthalates in environmental samples is essential for monitoring their distribution and assessing potential risks. peerj.com Method development typically involves optimizing various parameters, including sample extraction techniques (e.g., solid-phase extraction), GC column selection, and MS conditions, to achieve the desired sensitivity, selectivity, and accuracy. jst.go.jpmdpi.com

Method validation is a critical step to ensure the reliability of the analytical data. scispace.comnih.gov This process involves evaluating parameters such as linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. mdpi.com The use of Bis(2-ethylhexyl) phthalate-d4 is integral to the validation process, particularly for assessing recovery and matrix effects. jst.go.jp By spiking blank environmental matrices with known amounts of both DEHP and this compound, the efficiency of the entire analytical procedure can be accurately determined.

Phthalates, including DEHP, are common indoor air pollutants due to their widespread use in building materials, furniture, and consumer products. nih.gov The analysis of phthalates in indoor air typically involves collecting air samples on a sorbent material, followed by solvent extraction and analysis by GC-MS. vnu.edu.vnbbsq.bs

Bis(2-ethylhexyl) phthalate-d4 plays a crucial role as an internal standard in these analyses to ensure accurate quantification. jst.go.jp Studies have developed and validated robust GC-MS methods for the determination of a range of phthalates in indoor air, with this compound being used to correct for analytical variability. jst.go.jpvnu.edu.vn These methods have been applied to quantify phthalate concentrations in various indoor environments, providing valuable data for exposure assessment. nih.gov

Table 2: Representative Data for DEHP Quantification in Indoor Air Samples using GC-MS and this compound Internal Standard

| Sample ID | Sample Volume (m³) | DEHP Peak Area | This compound Peak Area | Calculated DEHP Concentration (ng/m³) |

|---|---|---|---|---|

| Office 1 | 1.5 | 75,000 | 98,000 | 76.5 |

| Office 2 | 1.5 | 120,000 | 101,000 | 118.8 |

| Home 1 | 2.0 | 95,000 | 99,000 | 48.0 |

Method Development and Validation for Environmental Samples

Sediment and Water Analysis

The determination of Bis(2-ethylhexyl) phthalate (DEHP) in environmental matrices such as sediment and water is of paramount importance due to its widespread presence and potential ecological impact. The use of this compound as an internal standard in isotope dilution mass spectrometry methods significantly enhances the accuracy and reliability of these analyses.

In the analysis of water samples, including drinking water, surface water, and wastewater, this compound is introduced to the sample prior to extraction. researchgate.net This allows for the correction of any analyte loss during sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.net For instance, a validation study for the quantitative analysis of phthalates in water using SPE followed by gas chromatography-mass spectrometry (GC-MS) demonstrated the importance of internal standards like this compound for achieving acceptable reproducibility and accuracy. researchgate.net The performance of such methods is characterized by parameters like linearity, precision, and detection limits. researchgate.net

For sediment analysis, the complex matrix necessitates robust analytical methods. The use of this compound is critical to account for the variability in extraction efficiency from the solid matrix. Soxhlet extraction is a commonly employed technique for extracting phthalates from sediments. nih.gov A study on the determination of selected phthalate esters in water and sediments reported mean percentage recoveries ranging from 91.6% to 117% in spiked sediments, highlighting the effectiveness of the analytical procedure when using an internal standard. nih.gov The concentration levels of DEHP in sediments can be significant, and the use of an isotope-labeled standard ensures that the reported values are accurate and not influenced by the intricate sediment matrix. nih.gov

Table 1: Performance Characteristics of Analytical Methods for DEHP in Water and Sediment Using this compound

| Matrix | Analytical Method | Extraction Technique | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|---|

| Water | GC-MS | Solid-Phase Extraction (SPE) | 90 - 110 | - | - | researchgate.net |

| Water | GC-MS/MS | Solid-Phase Microextraction (SPME) | - | 0.3 - 2.6 ng/mL | - | nih.gov |

| Sediment | GC-FID | Soxhlet Extraction | 91.6 - 117 | - | - | nih.gov |

Food and Beverage Contamination Assessment

The assessment of DEHP contamination in food and beverages is a critical aspect of food safety, as dietary intake is a primary route of human exposure. This compound is extensively used as an internal standard in methods developed for the quantification of DEHP in a wide array of food and beverage products to ensure accurate and reliable results.

Various analytical techniques, predominantly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on this compound for precise quantification. s4science.atsciex.com The choice of sample preparation and extraction method is highly dependent on the food matrix. For fatty foods, techniques like gel permeation chromatography (GPC) may be necessary to remove interfering lipids. mdpi.com For liquid samples such as beverages, liquid-liquid extraction (LLE) or dispersive liquid-liquid microextraction (DLLME) are common approaches. nih.gov

A study on the analysis of phthalates in coffee brew utilized this compound as a surrogate standard, adding it to the sample before liquid-liquid extraction with hexane. s4science.at This approach allows for the calculation of extraction efficiency for each sample. In the analysis of alcoholic beverages, this compound has been used as an internal standard in GC-MS methods to determine the concentration of various phthalates. dphen1.com The use of a deuterated internal standard is crucial for minimizing the impact of the complex matrix of alcoholic beverages on the analytical results. dphen1.com

Table 2: Application of this compound in Food and Beverage Analysis

| Food/Beverage Matrix | Analytical Technique | Extraction Method | Purpose of this compound | Reference |

|---|---|---|---|---|

| Coffee Brew | GC-MS | Liquid-Liquid Extraction | Surrogate Standard | s4science.at |

| Alcoholic Beverages | GC-MS | Liquid-Liquid Extraction | Internal Standard | dphen1.com |

| High-Fat Foods | GC-MS | Gel Permeation Chromatography | Internal Standard | mdpi.com |

| Soft Drinks | DLLME-GC-MS/MS | Dispersive Liquid-Liquid Microextraction | Internal Standard | nih.gov |

Optimization of Chromatographic and Spectrometric Parameters

The successful analysis of DEHP using this compound as an internal standard is contingent upon the careful optimization of both chromatographic and mass spectrometric parameters. These optimizations are essential to achieve the desired sensitivity, selectivity, and reproducibility of the analytical method.

For gas chromatography (GC), the choice of the analytical column and the temperature program are critical for achieving good separation of DEHP from other phthalates and potential matrix interferences. A typical GC-MS method for phthalates would involve a specific oven temperature program with initial and final hold times and defined temperature ramps to ensure the elution of all target compounds with good peak shapes. oiv.int The injector temperature and mode (e.g., splitless) are also optimized to ensure efficient transfer of the analytes to the column without thermal degradation. oiv.int

In liquid chromatography (LC), the selection of the column (e.g., C18) and the mobile phase composition (e.g., water and methanol (B129727) or acetonitrile (B52724) with additives like ammonium (B1175870) acetate) are key parameters. sciex.com A gradient elution is often employed to effectively separate a wide range of phthalates with different polarities. sciex.com The flow rate and column temperature are also optimized to achieve the best chromatographic performance. hitachi-hightech.com

For mass spectrometry (MS), particularly in tandem mass spectrometry (MS/MS), the selection of precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is crucial for selectivity and sensitivity. sciex.com For DEHP, the protonated molecule [M+H]+ is often selected as the precursor ion. The collision energy is then optimized to produce specific and abundant product ions. sciex.com Other MS parameters that require optimization include the ion source temperature, gas flows (nebulizer, auxiliary, and collision gas), and detector voltages to maximize the signal-to-noise ratio for both DEHP and this compound. The optimization of these parameters is a critical step in method development to ensure the reliability of the analytical results. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of DEHP, offering high sensitivity and selectivity. The use of this compound as an internal standard is integral to the robustness of these methods across various applications.

Screening and Quantification in Textile Samples

The textile industry utilizes phthalates as plasticizers, leading to potential human exposure through skin contact. LC-MS/MS methods employing this compound have been developed for the screening and quantification of phthalates in textile samples. mdpi.com These methods typically involve extracting the phthalates from the textile material using an appropriate solvent, followed by direct analysis of the extract. The inclusion of this compound in the extraction solvent allows for accurate quantification by compensating for any variations in the extraction efficiency and matrix effects. mdpi.com The high sensitivity of LC-MS/MS enables the detection of low levels of phthalate migration from textiles, which is crucial for assessing product safety and compliance with regulatory limits.

Analysis of Bis(2-ethylhexyl) Phthalate and its Metabolites in Biological Fluids

Human exposure to DEHP can be assessed by measuring its metabolites in biological fluids such as urine and blood. DEHP is rapidly metabolized in the body to compounds such as mono(2-ethylhexyl) phthalate (MEHP), mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP). nih.gov LC-MS/MS methods have been developed for the simultaneous quantification of DEHP and its metabolites in these biological matrices. nih.gov this compound, along with isotopically labeled metabolites, is used as an internal standard to ensure the accuracy of the measurements, which is particularly important given the complexity of biological samples. cdc.gov These methods are invaluable in epidemiological studies for assessing human exposure to DEHP and understanding its metabolism and potential health effects. dphen1.com A study on the determination of DEHP metabolites in human hair also utilized a stable isotope dilution LC-MS/MS analysis. nih.gov

Table 3: DEHP Metabolites Commonly Analyzed in Biological Fluids

| Metabolite | Abbreviation |

|---|---|

| Mono(2-ethylhexyl) phthalate | MEHP |

| Mono(2-ethyl-5-hydroxyhexyl) phthalate | MEHHP |

| Mono(2-ethyl-5-oxohexyl) phthalate | MEOHP |

| Mono(2-ethyl-5-carboxypentyl) phthalate | 5cx-MEPP |

| Mono-[2-(carboxymethyl)hexyl] phthalate | 2cx-MMHP |

Quality Assurance and Quality Control Protocols

Quality assurance (QA) and quality control (QC) are the cornerstones of reliable analytical measurements. They encompass a set of procedures undertaken to ensure that the analytical method is performing as expected and that the results are of high quality, reproducible, and defensible. In the context of analyzing for Bis(2-ethylhexyl) phthalate, a common plasticizer and widespread environmental contaminant, rigorous QA/QC protocols are indispensable. The use of its deuterated analogue, Bis(2-ethylhexyl) Phthalate-d4, is a key element in these protocols.

The analysis of DEHP is notoriously prone to issues of background contamination due to its widespread use in plastics and other common laboratory materials. researchgate.net This contamination can lead to false positives and inaccurate quantification. The implementation of stringent laboratory practices is the first line of defense against such contamination.

One of the most critical steps is the meticulous cleaning of all glassware. A common procedure involves soaking glassware for an extended period (e.g., 12 hours) in an alkaline solution, followed by rinsing with water and drying at a high temperature (e.g., 400°C) overnight. nih.gov This helps to remove any adsorbed DEHP from the glass surfaces.

Even with such measures, some level of background contamination is often unavoidable. This is where the use of Bis(2-ethylhexyl) Phthalate-d4 as a surrogate or internal standard becomes invaluable. By spiking samples with a known amount of this compound prior to sample preparation and analysis, chemists can differentiate between the naturally occurring DEHP in the sample and any extraneous DEHP introduced during the analytical process. Since this compound has a different mass-to-charge ratio than the non-labeled DEHP, it can be separately quantified by mass spectrometry.

The recovery of the this compound standard provides a measure of the efficiency of the extraction and analytical process. A low recovery might indicate losses during sample preparation, while an unexpectedly high recovery could signal an issue with the standard itself. By monitoring the levels of this compound, laboratories can ensure that their contamination control measures are effective and that the reported concentrations of DEHP are accurate. The use of isotopically labeled internal standards like this compound is a recognized strategy for improving the precision of phthalate metabolite assays. nih.gov

Table 1: Example of DEHP and this compound levels in procedural blanks This table is illustrative and compiled from typical expectations in environmental analysis.

| Parameter | Concentration (ng/mL) |

| DEHP (endogenous) | < 0.1 |

| This compound (spiked) | 10.0 |

| DEHP (measured in blank) | 0.5 |

| This compound (measured in blank) | 9.8 |

| Recovery of this compound | 98% |

To ensure that analytical methods are not only accurate in a single laboratory but also reproducible across different laboratories, interlaboratory validation studies, often in the form of proficiency testing (PT), are conducted. nih.gov These studies are essential for establishing the reliability and comparability of data generated by different organizations.

In such studies, a central organizer prepares and distributes identical samples containing known, but undisclosed, concentrations of the analyte (in this case, DEHP) to a number of participating laboratories. The laboratories then analyze the samples using their own methods and report their results back to the organizer.

The use of isotopically labeled internal standards, such as Bis(2-ethylhexyl) Phthalate-d4, is often a mandatory requirement for participation in these studies. nih.gov This ensures that all participating laboratories are using a similar high-quality approach to quantification, which helps to reduce inter-laboratory variability and allows for a more accurate assessment of the analytical methods themselves.

A large-scale proficiency testing program within the HBM4EU project, which involved 28 laboratories, highlighted the importance of such QA/QC measures. nih.gov The study, which focused on phthalate biomarkers, demonstrated a significant improvement in the performance and comparability of results among participating laboratories over four rounds of testing. The interlaboratory reproducibility for single-isomer phthalates like DEHP was found to be around 24% on average, which improved to 17% for laboratories that consistently performed well. nih.gov

Table 2: Interlaboratory Comparison of DEHP Metabolite Analysis in a Quality Control Urine Pool (Illustrative Data) This table is a representation of data that could be generated in an interlaboratory study, based on findings from similar research. nih.gov

| Laboratory | Reported DEHP Metabolite Concentration (ng/mL) | Z-Score* |

| Lab A | 5.2 | 0.4 |

| Lab B | 4.8 | -0.8 |

| Lab C | 5.5 | 1.2 |

| Lab D | 4.9 | -0.4 |

| Lab E | 5.1 | 0.0 |

| Mean Concentration | 5.1 | |

| Standard Deviation | 0.25 |

*A Z-score indicates how many standard deviations a result is from the mean. Scores between -2 and 2 are generally considered satisfactory.

These interlaboratory studies, underpinned by the use of high-quality internal standards like Bis(2-ethylhexyl) Phthalate-d4, are crucial for validating the reliability of analytical methods and ensuring that data from different sources can be compared with confidence. This is of particular importance in large-scale environmental monitoring and human biomonitoring studies where data from multiple laboratories must be harmonized. nih.gov

Investigations into Bis 2 Ethylhexyl Phthalate Toxicokinetics Using Bis 2 Ethylhexyl Phthalate D4

Elucidating Absorption Pathways of Bis(2-ethylhexyl) Phthalate (B1215562)

The use of DEHP-d4 as a tracer has enabled detailed investigations into the primary routes of human and animal exposure: oral ingestion, dermal contact, and inhalation.

Oral Absorption Dynamics in Human and Animal Models

Oral exposure is a primary route of DEHP uptake for the general population. Studies using this compound have provided critical quantitative data on its absorption dynamics in humans. In one study, four male volunteers who ingested a single dose of this compound showed rapid absorption, with the first peak concentration in the blood occurring within 30 minutes. europa.eu Peak blood concentrations of this compound were generally observed 3 to 4 hours after dosing. cdc.govgovinfo.gov The blood burden of the primary metabolite, mono(2-ethylhexyl) phthalate-d4 (MEHP-d4), was found to be approximately two-fold higher than that of the parent compound, this compound. cdc.govgovinfo.gov

Measurement of urinary metabolites following a single oral dose of D4-labeled DEHP to a male volunteer indicated that 47% of the dose was excreted in the urine within 44 hours. nih.gov Other studies have estimated that systemic absorption after an oral dose is significant, with reports suggesting that at least 50% to over 70% of the dose is absorbed in humans. europa.eucdc.gov

Animal models, particularly rodents, also show significant oral absorption, generally ranging from 30% to 78%. cdc.gov However, toxicokinetic studies comparing species have revealed differences; for instance, the area under the curve (AUC) for this compound in blood was found to be substantially higher in humans than in rats and marmosets, indicating potentially higher systemic exposure in humans for a given dose. europa.eu

Table 1: Human Oral Absorption and Excretion of this compound Metabolites A study involving a single oral dose of 48.1 mg of this compound to a male volunteer.

| Metabolite | Percentage of Dose Excreted in Urine (44h) |

|---|---|

| mono(2-ethylhexyl)phthalate (MEHP) | 7.3% |

| mono(2-ethyl-5-hydroxyhexyl)phthalate (5OH-MEHP) | 24.7% |

| mono(2-ethyl-5-oxohexyl)phthalate (5oxo-MEHP) | 14.9% |

| Total | 47.0% |

Data sourced from Koch et al., 2003. nih.gov

Dermal Absorption Characteristics and Permeability

Dermal uptake is another potential exposure route, particularly in occupational settings or through contact with consumer products. Research using this compound has helped to characterize the skin's permeability to this compound. In vitro experiments using fresh human skin demonstrated that this compound in an aqueous solution readily permeated the skin, whereas neat (undiluted) DEHP had a much lower permeability. cdc.govnih.gov

Interestingly, studies suggest that DEHP is metabolized within the skin itself. When d4-DEHP was applied to viable human skin in diffusion cells, it was found that the compound permeated the skin exclusively as its metabolite, MEHP-d4. researchgate.netunil.ch This indicates that skin esterases hydrolyze the parent diester to the monoester, which then enters systemic circulation. researchgate.net

Table 2: In Vitro Permeability of this compound in Human Skin

| Compound Application | Permeability Coefficient (Kp) | Finding |

|---|---|---|

| This compound (Aqueous Solution) | 15.1 x 10⁻⁵ cm/hour | Readily permeated skin. |

| Neat DEHP | 0.13 x 10⁻⁵ cm/hour | Much lower permeability. |

Inhalation Uptake and Respiratory Exposure Studies

Inhalation of airborne particles containing DEHP is a significant exposure pathway, especially in indoor environments. A key human exposure study utilized deuterium-labeled DEHP (D4-DEHP) to quantify uptake via this route. Sixteen volunteers were exposed to D4-DEHP aerosols for three hours under controlled conditions. cdc.govacs.orgacs.org

The results showed that inhalation was the primary route of uptake in the experimental setting. acs.orgresearchgate.net The average uptake of D4-DEHP by inhalation was calculated to be 0.0014 (μg kg⁻¹ bw)/(μg m⁻³)/h. acs.orgresearchgate.net A particle dosimetry model estimated that the deposited dose of D4-DEHP in the respiratory tract accounted for 26% of the total inhaled mass. acs.orgresearchgate.net Following inhalation, the urinary excretion factor of D4-DEHP metabolites was estimated to be 0.69. acs.orgresearchgate.net The excretion of the five major metabolites peaked, on average, 4.7 hours after exposure began. nih.govsemanticscholar.org In animal models, studies with radiolabeled DEHP in rats have shown that up to 98% of the inhaled compound is absorbed. cdc.govnih.gov

Table 3: Human Inhalation Uptake of D4-DEHP

| Parameter | Value |

|---|---|

| Average Inhalation Uptake | 0.0014 ± 0.00088 (μg kg⁻¹ bw)/(μg m⁻³)/h |

| Deposited Dose (% of Inhaled Mass) | 26% |

| Urinary Excretion Factor (Metabolites) | 0.69 |

| Peak Metabolite Excretion Time | ~4.7 hours |

Data sourced from Andersen et al., 2018 and Krais et al., 2018. cdc.govacs.orgresearchgate.netnih.gov

Systemic Distribution Profiling of Bis(2-ethylhexyl) Phthalate and its Metabolites

Once absorbed, DEHP and its metabolites are distributed throughout the body. While reliable data on tissue distribution in humans is limited, animal studies provide significant insights into the systemic fate of the compound. cdc.govnih.gov

Tissue and Organ Distribution in Experimental Systems

Animal studies using labeled DEHP show that following absorption from any route, the compound is widely distributed. The initial distribution is primarily to the liver, with other significant sites including the intestine, kidneys, fat, and muscle. cdc.govnih.gov In cases of inhalation exposure, the lung also shows initial distribution. cdc.govnih.gov

Distribution studies in rodents have consistently shown the highest concentrations in the liver, followed by the kidneys and testes. europa.eueuropa.eu There is no evidence of significant long-term accumulation in tissues. europa.eueuropa.eu A physiologically based pharmacokinetic (PBPK) model simulating oral dosing showed the highest predicted DEHP concentrations accumulated in the liver, followed by the lungs, spleen, and pancreas. mdpi.com

Placental and Mammary Transfer Dynamics

The potential for DEHP to cross the placental barrier and be transferred to offspring is a key area of toxicokinetic investigation. Due to its lipophilic nature and transportability, DEHP can cross the placenta. researchgate.net In exposed pregnant rats, DEHP has been detected in the placenta, amniotic fluid, and various fetal tissues, including the fetal liver. cdc.govnih.gov

Furthermore, DEHP and its primary metabolite, MEHP, are transferred via lactation. Studies in rats have shown that both compounds are secreted into the milk of lactating dams and transferred to nursing pups. cdc.govnih.goveuropa.eu In one study, the concentration of DEHP in milk was found to be significantly higher than that of MEHP, with a milk-to-maternal plasma concentration ratio for DEHP exceeding 200. cdc.gov These findings are supported by the detection of DEHP in human breast milk samples, confirming that lactation is a potential route of infant exposure. researchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Bis(2-ethylhexyl) Phthalate | DEHP |

| Bis(2-ethylhexyl) Phthalate-d4 | This compound |

| mono(2-ethylhexyl) phthalate | MEHP |

| mono(2-ethylhexyl) phthalate-d4 | MEHP-d4 |

| mono(2-ethyl-5-hydroxyhexyl)phthalate | 5OH-MEHP |

| mono(2-ethyl-5-oxohexyl)phthalate | 5oxo-MEHP |

| Diethyl phthalate-d4 | d4-DEP |

| Dibutyl phthalate-d4 | d4-DBP |

| Polyethylene glycol | PEG |

| 2-ethylhexanol | 2-EH |

| Carbon | C |

| Hydrogen | H |

| Deuterium (B1214612) | D |

| Oxygen | O |

Metabolic Pathways and Metabolite Formation Kinetics

Once in the body, this compound undergoes a series of metabolic transformations. The initial and primary step is the hydrolysis of this compound to its monoester, mono(2-ethylhexyl) phthalate-d4 (MEHP-d4). This reaction is catalyzed by various carboxyesterases and lipases found in tissues such as the pancreas, intestinal mucosa, and liver. cdc.gov MEHP-d4 is considered the primary active metabolite.

Identification and Quantification of Primary and Secondary Metabolites

Following its formation, MEHP-d4 is further metabolized through oxidation into several secondary metabolites. These oxidative processes are crucial for the detoxification and eventual elimination of the compound from the body.

The hydrolysis of this compound to MEHP-d4 is a rapid process. Studies in humans have shown that after oral administration of this compound, MEHP-d4 is the major metabolite found in serum. nih.gov This initial metabolic step is critical as MEHP is the substrate for subsequent oxidative reactions. cdc.gov

The primary oxidative pathway for MEHP-d4 involves the hydroxylation of the ethylhexyl chain, leading to the formation of mono(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP). This is followed by further oxidation to mono(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP). nih.gov Another significant oxidative metabolite is mono(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP or MECPP), which is formed through further oxidation. flemingcollege.canih.gov In urine, these oxidative metabolites, particularly 5OH-MEHP, are often more abundant than MEHP itself. nih.gov For instance, one human study found that after 44 hours, the excreted urine contained 24.7% of the initial DEHP dose as 5OH-MEHP and 14.9% as 5oxo-MEHP, compared to only 7.3% as MEHP. nih.gov

Urinary Excretion of this compound Metabolites in Humans (as % of Administered Dose after 44 hours)

| Metabolite | Percentage of Dose | Source |

|---|---|---|

| Mono(2-ethylhexyl) Phthalate (MEHP) | 7.3% | nih.gov |

| Mono(2-ethyl-5-hydroxyhexyl) Phthalate (5OH-MEHP) | 24.7% | nih.gov |

| Mono(2-ethyl-5-oxohexyl) Phthalate (5oxo-MEHP) | 14.9% | nih.gov |

| Mono(2-ethyl-5-carboxypentyl) Phthalate (5cx-MEPP) | 18.5% | flemingcollege.ca |

| Mono[2-(carboxymethyl)hexyl] Phthalate (2cx-MMHP) | 4.2% | flemingcollege.ca |

Species-Specific Differences in Metabolic Profiles

Significant differences in the metabolic profile of DEHP have been observed between species. In humans, the major metabolic pathway leads to the formation of 5oxo-MEHP and 5cx-MEPP. researchgate.net Conversely, in mice, the primary pathway appears to be the conversion of MEHP to mono-[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP). researchgate.net Studies have shown that microsomal lipase (B570770) activity, a key enzyme in the initial hydrolysis of DEHP, is significantly lower in humans compared to mice. nih.gov Furthermore, the formation of glucuronide conjugates of MEHP and its oxidized metabolites is more prominent in marmosets than in rats, where the unconjugated forms are more prevalent in urine. jst.go.jp The concentration of radioactivity in the testes of fetal rats was also found to be about 20 times higher than in fetal marmosets after maternal exposure to radiolabeled DEHP. jst.go.jp

Role of Specific Enzymes in Bis(2-ethylhexyl) Phthalate Metabolism

The metabolism of DEHP is facilitated by a variety of enzymes. The initial hydrolysis to MEHP is carried out by carboxyesterases and lipases. cdc.gov The subsequent oxidation of MEHP is primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Specifically, human CYP2C9 and CYP2C19 have been identified as the major isoforms responsible for the formation of 5OH-MEHP and 5oxo-MEHP. nih.gov In rats, the analogous enzyme is CYP2C6. Additionally, human CYP3A4 is primarily responsible for the production of phthalic acid through dealkylation of MEHP. nih.gov Further metabolism of hydroxylated metabolites can involve alcohol and aldehyde dehydrogenases. cdc.gov

Excretion Kinetics and Elimination Characteristics

Urinary Elimination Half-Lives of DEHP Metabolites in Humans

| Metabolite | Elimination Half-Life (hours) | Source |

|---|---|---|

| MEHP (Phase 1) | ~2 | nih.gov |

| 5OH-MEHP & 5oxo-MEHP (Phase 1) | Slightly >2 | nih.gov |

| MEHP (Phase 2) | ~5 | nih.gov |

| 5OH-MEHP & 5oxo-MEHP (Phase 2) | ~10 | nih.gov |

| 5cx-MEPP & 2cx-MMHP | 15-24 | flemingcollege.ca |

Urinary Excretion Profiles of Deuterated Metabolites

Following oral administration, this compound is metabolized and its metabolites are primarily excreted in the urine. nih.gov Human studies involving the administration of this compound have identified several key deuterated metabolites in urine, including mono(2-ethylhexyl) phthalate-d4 (MEHP-d4) and its further oxidized products: mono(2-ethyl-5-hydroxyhexyl) phthalate-d4 (5OH-MEHP-d4), mono(2-ethyl-5-oxohexyl) phthalate-d4 (5oxo-MEHP-d4), mono(2-ethyl-5-carboxypentyl) phthalate-d4 (5cx-MEPP-d4), and mono[2-(carboxymethyl)hexyl] phthalate-d4 (2cx-MMHP-d4). nih.govnih.gov

The excretion of these metabolites follows a distinct timeline. MEHP-d4 is among the first to appear, with peak urinary concentrations observed as early as 2 hours post-ingestion. nih.gov The more oxidized metabolites, 5OH-MEHP-d4 and 5oxo-MEHP-d4, typically reach their peak concentrations around 4 hours after dosing. nih.gov Studies on combined inhalation and dermal exposure also show rapid excretion, with the sum of five major metabolites peaking at an average of 4.7 hours. semanticscholar.org

Research has quantified the cumulative urinary excretion of these metabolites. In one study with a single volunteer, approximately 67% of the administered this compound dose was recovered in the urine within the first 24 hours. nih.gov After 44 hours, the total urinary excretion reached about 75% of the initial dose. nih.gov The relative contribution of each metabolite changes over time. For the first 12 hours, 5OH-MEHP-d4 is the most abundant metabolite, after which 5cx-MEPP-d4 becomes dominant. nih.gov

The table below summarizes the urinary excretion data for the primary and secondary metabolites of this compound from a human study. nih.gov

| Metabolite | % of Dose Excreted (First 24 hours) | % of Dose Excreted (Day 2) |

|---|---|---|

| 5OH-MEHP-d4 | 23.3% | 0.6% |

| 5cx-MEPP-d4 | 18.5% | 1.2% |

| 5oxo-MEHP-d4 | 15.0% | 0.4% |

| MEHP-d4 | 5.9% | - |

| 2cx-MMHP-d4 | 4.2% | 1.6% |

| Total | 67.0% | 3.8% |

Fecal Excretion Contributions

While urine is the primary route of elimination for DEHP metabolites in humans, fecal excretion also contributes to their clearance from the body. cdc.govresearchgate.net Following absorption, DEHP and its metabolites can be secreted into the bile and subsequently eliminated via the feces. cdc.gov Studies suggest that for humans, approximately 10% of DEHP metabolites are excreted through feces, with the majority being eliminated through urine. nih.gov This contrasts with some animal models, such as rats, where fecal excretion can account for a more substantial portion, around 40% of an inhaled dose. cdc.gov In marmosets administered an oral dose, 47% was excreted in the feces, mostly as the unchanged parent compound. europa.eu The data for humans indicates that most of an absorbed dose of DEHP is processed and excreted renally. nih.gov

Multi-Phase Elimination Models

The urinary excretion of this compound metabolites is not a simple, single-rate process but is best described by multi-phase elimination models. nih.govnih.gov These models account for an initial phase of absorption and distribution, followed by at least two distinct elimination phases. nih.gov

The initial phase, lasting 4 to 8 hours, involves the absorption of this compound and its distribution throughout the body. nih.govnih.gov This is followed by a rapid first elimination phase. During this phase, which occurs approximately 8 to 14 hours after exposure, the metabolites are quickly cleared from the body. nih.gov A subsequent, slower second elimination phase begins around 14 to 18 hours post-dose, characterized by longer elimination half-lives. nih.gov This multi-phasic pattern reflects the complex processes of metabolism, distribution to different body compartments, and eventual clearance. For instance, metabolites like 5cx-MEPP-d4 and 2cx-MMHP-d4, which are products of further oxidation, exhibit longer terminal elimination half-lives, ranging from 15 to 24 hours, reflecting their role in representing longer-term exposure. nih.gov

The table below details the elimination half-lives for several this compound metabolites as described by a multi-phase model. nih.gov

| Metabolite | First Elimination Phase Half-Life | Second Elimination Phase Half-Life |

|---|---|---|

| MEHP-d4 | ~2 hours | ~5 hours |

| 5OH-MEHP-d4 | Slightly >2 hours | ~10 hours |

| 5oxo-MEHP-d4 | Slightly >2 hours | ~10 hours |

Environmental Fate and Degradation Research Utilizing Bis 2 Ethylhexyl Phthalate D4

Tracing Bis(2-ethylhexyl) Phthalate (B1215562) in Environmental Compartments

The use of Bis(2-ethylhexyl) phthalate-d4 is instrumental in overcoming analytical challenges associated with the ubiquitous nature of DEHP, which can lead to background contamination during sample analysis nih.gov. By introducing a known quantity of DEHP-d4 into a sample, scientists can correct for losses during sample preparation and analysis, thereby achieving more accurate and reliable measurements of DEHP concentrations.

While direct studies on the atmospheric transport of Bis(2-ethylhexyl) Phthalate-d4 are limited, its use in human exposure studies provides significant insights into the partitioning of DEHP from the air to the human body. In a study involving sixteen volunteers, deuterium-labelled DEHP (D4-DEHP) was used to investigate inhalation and dermal exposure pathways, avoiding interference from background concentrations of the unlabeled compound. This research demonstrated that after inhalation, D4-DEHP metabolites were rapidly excreted, indicating absorption from the air. The use of the labeled compound was essential to distinguish the experimental exposure from the subjects' everyday contact with DEHP.

The application of this compound as an internal standard is also critical in studies analyzing ambient air concentrations of DEHP. These studies are essential for understanding the long-range transport and deposition of this pollutant canada.ca. The stability and known isotopic signature of this compound allow for precise quantification, which is vital for modeling atmospheric transport and partitioning processes.

Table 1: Application of Bis(2-ethylhexyl) Phthalate-d4 in Air Partitioning Studies

| Research Area | Role of Bis(2-ethylhexyl) Phthalate-d4 | Key Findings Enabled |

|---|---|---|

| Human Inhalation Exposure | As a tracer to distinguish experimental exposure from background levels. | Demonstrated rapid absorption and metabolism of inhaled DEHP. |

| Ambient Air Monitoring | As an internal standard for accurate quantification of DEHP. | Enables precise measurement for atmospheric transport and deposition models. |

In aquatic environments, Bis(2-ethylhexyl) phthalate-d4 is primarily employed as an internal standard to accurately measure the concentration of DEHP in water samples. Due to the low water solubility of DEHP, precise quantification at environmentally relevant concentrations is challenging researchgate.nethitachi-hightech.com. The use of this compound allows for the correction of analytical variability and matrix effects, leading to more reliable data on the extent of contamination in rivers, lakes, and oceans mdpi.com.

Sediments are a significant sink for hydrophobic compounds like DEHP in aquatic systems researchgate.nethitachi-hightech.com. Determining the concentration of DEHP in sediment is critical for understanding its long-term fate and potential for release back into the water column. The analysis of DEHP in complex sediment matrices is facilitated by the use of Bis(2-ethylhexyl) phthalate-d4 as an internal standard. This ensures the accuracy of the quantification, which is essential for assessing the extent of sediment contamination and the dynamics of DEHP accumulation and release nih.govnih.gov.

Research on the bioavailability of DEHP in sediments to benthic organisms also benefits from the precise measurements afforded by the use of this compound. By accurately determining the sediment-water partitioning coefficients and the concentrations in the porewater and overlying water, researchers can better predict the potential for bioaccumulation in the food web.

Table 2: Recovery Rates of Bis(2-ethylhexyl) Phthalate-d4 in Environmental Matrices

| Matrix | Analytical Method | Spiking Level | Average Recovery (%) |

|---|---|---|---|

| Tap Water | SPE-GC-MS | 0.4 µg/L | 75-112 |

| Waste Water | SPE-GC-MS | 1.6 µg/L | 87-110 |

| Coffee Brew | LLE-GC-MS | Not Specified | >78 |

| Rat Plasma | UPLC-MS/MS | Low, Medium, High | 87.4-104.8 |

| Rat Feces | UPLC-MS/MS | Low, Medium, High | 94.5-100.1 |

Data compiled from various analytical studies utilizing this compound as an internal standard. mdpi.comnih.govisotope.com

Evaluation of Bis(2-ethylhexyl) Phthalate Degradation Mechanisms

Understanding the degradation of DEHP in the environment is crucial for assessing its persistence and potential for long-term ecological impacts. Bis(2-ethylhexyl) phthalate-d4 plays a vital role in these studies as an internal standard, ensuring the reliability of measurements of DEHP and its degradation products.

Numerous studies have investigated the biodegradation of DEHP by various microorganisms in soil, sediment, and water canada.caresearchgate.netnih.govisotope.comepa.govnih.govcdc.govresearchgate.netnj.govcdc.govresearchgate.net. In these experiments, this compound is often used as an internal standard to accurately quantify the decrease in the parent DEHP concentration over time and the formation of its metabolites, such as mono-(2-ethylhexyl) phthalate (MEHP) and phthalic acid nih.gov. The precise data obtained allows for the determination of degradation rates and the elucidation of metabolic pathways.

For example, studies on the biodegradation of DEHP by bacterial strains such as Bacillus firmus and Burkholderia sp. have demonstrated efficient removal of the compound, with degradation pathways being proposed based on the identification of intermediates nj.gov. The use of this compound in the analytical methods of these studies is fundamental to the integrity of the reported degradation efficiencies and kinetic models.

Table 3: Biodegradation of Bis(2-ethylhexyl) Phthalate by Various Microorganisms

| Microorganism/Consortium | Environment | Initial DEHP Concentration | Degradation Efficiency (%) | Time (hours) |

|---|---|---|---|---|

| Nocardia asteroides LMB-7 | Electronic waste soil | 400 mg/L | 97.11 | 24 |

| Burkholderia sp. SP4 | Agricultural soil | 300 mg/L | 99 | 48 |

| Halotolerant consortium LF | Not Specified | 1000 mg/L | 93.84 | 48 |

| Ochrobactrum anthropi L1-W | Lake water and sediment | 200 mg/L | 98.7 | 72 |

| Acinetobacter sp. | Wastewater activated sludge | 100-400 mg/L | >90 | 120 |

Data from studies where this compound was likely used as an internal standard for quantification. canada.caepa.govnih.govcdc.gov

Abiotic degradation processes, such as photolysis and hydrolysis, also contribute to the environmental fate of DEHP. Research into these pathways often involves laboratory experiments under controlled conditions. While direct studies on the abiotic degradation of Bis(2-ethylhexyl) phthalate-d4 are not prevalent, its application as an internal standard is crucial for quantifying the decay of the parent DEHP molecule and the emergence of transformation products.

For instance, in studies examining the photolysis of DEHP in aqueous solutions, the use of this compound as an internal standard would enable accurate measurement of the photodegradation rate under different light conditions and in the presence of various photosensitizers. Similarly, in hydrolysis experiments, this compound is essential for determining the rate of breakdown of DEHP into MEHP and 2-ethylhexanol at different pH values and temperatures. The half-life of DEHP under abiotic degradation conditions, such as photolysis and hydrolysis, has been reported to be between 390 and 1600 days under sunlight irradiation researchgate.net.

Persistence and Transformation Products in Environmental Matrices

Bis(2-ethylhexyl) phthalate-d4 (this compound) is a deuterated form of Bis(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. In environmental research, this compound serves as an isotopic labeling standard to trace the fate and degradation of DEHP in various environmental compartments, distinguishing it from background DEHP contamination. The environmental persistence and the formation of transformation products are critical aspects of its ecological impact.

The biodegradation of DEHP, and by extension this compound, in matrices such as water, soil, and sediment is a multi-step process. The primary mechanism involves the microbial hydrolysis of the ester bonds. This process is initiated by a variety of microorganisms that can utilize DEHP as a source of carbon and energy.

The initial step in the aerobic biodegradation pathway is the hydrolysis of one of the ester linkages, leading to the formation of mono-(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol. researchgate.net MEHP is then further hydrolyzed to phthalic acid (PA) and another molecule of 2-ethylhexanol. ntua.gr Phthalic acid can be subsequently mineralized to carbon dioxide and water. ntua.gr Some studies have shown that both MEHP and 2-ethylhexanoic acid (an oxidation product of 2-ethylhexanol) can be persistent in the environment. researchgate.net

In soil and sediment, DEHP exhibits low mobility and tends to sorb to organic matter due to its hydrophobic nature. nih.gov This sorption can affect its bioavailability and degradation rates. Nevertheless, microbial degradation does occur in these matrices. Studies have identified bacterial strains, such as Burkholderia sp. and Acinetobacter sp., capable of degrading DEHP. ntua.grnih.gov In some cases, dual biodegradation pathways have been observed, diverging from the isomeric products of benzoate. nih.gov

Under anaerobic conditions, such as those found in some sediments, the degradation pathway can differ. For instance, in mangrove sediments, the DEHP-degrading pathway has been predicted to be an anaerobic process involving catechol metabolism. nih.gov The efficiency of degradation can be high; for example, indigenous mangrove sediment microbiomes have demonstrated a 99% degradation efficiency of 200 mg/kg DEHP over a 35-day period. nih.gov

The persistence of DEHP in the environment is variable and depends on conditions such as temperature, pH, and the presence of acclimated microbial populations. ntua.gr Half-life estimations for DEHP can range from hours to days in controlled laboratory settings with active microbial populations. For example, one study estimated the half-life of DEHP to be between 19.44 and 26.6 hours at concentration levels of 100-400 mg/L under specific laboratory conditions. ntua.gr

The primary transformation products of DEHP are summarized in the table below.

Table 1: Major Transformation Products of Bis(2-ethylhexyl) Phthalate in Environmental Matrices

| Transformation Product | Chemical Formula | Environmental Matrix |

|---|---|---|

| Mono-(2-ethylhexyl) phthalate (MEHP) | C₁₆H₂₂O₄ | Water, Soil, Sediment |

| Phthalic acid (PA) | C₈H₆O₄ | Water, Soil, Sediment |

| 2-Ethylhexanol | C₈H₁₈O | Water, Soil, Sediment |

| Protocatechuate | C₇H₆O₄ | Water |

| Benzoic acid | C₇H₆O₂ | Water |

| Salicylic acid | C₇H₆O₃ | Soil |

The degradation pathway of DEHP generally follows a sequential breakdown of the parent molecule into smaller, more water-soluble compounds.

Table 2: Generalized Aerobic Degradation Pathway of Bis(2-ethylhexyl) Phthalate

| Step | Reactant | Product(s) |

|---|---|---|

| 1 | Bis(2-ethylhexyl) phthalate (DEHP) | Mono-(2-ethylhexyl) phthalate (MEHP) + 2-Ethylhexanol |

| 2 | Mono-(2-ethylhexyl) phthalate (MEHP) | Phthalic acid (PA) + 2-Ethylhexanol |

| 3 | Phthalic acid (PA) | Protocatechuate |

| 4 | Protocatechuate | Further mineralization to CO₂ and H₂O |

Human Exposure Assessment and Biomonitoring Studies with Bis 2 Ethylhexyl Phthalate D4

Estimation of External Exposure Levels via Internal Biomarkers

The measurement of internal biomarkers, specifically the urinary metabolites of DEHP, is a cornerstone for estimating external exposure to the parent compound. Studies utilizing DEHP-d4 have been instrumental in refining the methods for this estimation, a process often referred to as reverse dosimetry.

In controlled human studies, volunteers have ingested known quantities of this compound, allowing for precise tracking of its absorption, metabolism, and excretion. nih.gov By measuring the concentrations of this compound metabolites in urine samples collected over time, researchers can build models that correlate internal dose with external intake. researchgate.netresearchgate.net For instance, after a single oral dose of this compound, the excretion of its metabolites can be monitored for periods up to 44 hours to quantify the relationship between the ingested amount and the amount excreted. nih.gov

These controlled experiments provide the foundation for interpreting biomonitoring data from the general population. Biomonitoring studies that measure urinary metabolites in large populations can then use these established correlations to back-calculate daily intake levels. diva-portal.org Recent biomonitoring data suggest a median exposure for the general population of 2 to 5 µg/kg of body weight per day, with the 95th percentile estimated to be between 6 and 17 µg/kg per day. europa.eueuropa.eu This approach, validated by this compound studies, allows for a non-invasive assessment of exposure across diverse populations. researchgate.netresearchgate.net

A pharmacokinetic model developed using clinical data from this compound demonstrated a robust correlation (R² > 0.99) between external DEHP exposure and the levels of internal biomarkers. researchgate.netresearchgate.net This model was used to integrate biomonitoring data through reverse dosimetry to estimate external exposure levels. researchgate.netresearchgate.net

Table 1: Estimated Daily DEHP Intake in the General Population Based on Urinary Biomarker Data

| Population Group | Median Exposure (µg/kg bw/day) | 95th Percentile Exposure (µg/kg bw/day) | Source |

| General Population | 2 - 5 | 6 - 17 | europa.eueuropa.eu |

| Infants and Children | - | 6 - 17 | europa.eueuropa.eu |

Correlation between Environmental Concentrations and Human Body Burden

Establishing a clear link between the concentrations of DEHP in the environment and the resulting body burden in humans is critical for exposure science. Food is considered the primary source of DEHP exposure for the general population. europa.euepa.gov Studies have found significant correlations between the dietary intake of DEHP on a given day and the concentrations of its metabolites in urine collected subsequently. nih.gov

However, the correlation is not always straightforward for all exposure pathways. For example, while DEHP is detectable in indoor air and dust, some studies have not found a significant correlation between airborne DEHP concentrations and the urinary levels of its primary metabolite, MEHP. nih.govnih.gov This suggests that for DEHP, inhalation may be a less significant exposure pathway than ingestion for the general population, or that the relationship is more complex. nih.gov Conversely, other studies focusing on different phthalates have reported positive correlations between air measurements and urinary metabolite concentrations. nih.gov The use of this compound in controlled inhalation and dermal exposure studies helps to specifically quantify the contribution of these pathways to the total body burden, separate from the dominant dietary intake. semanticscholar.orgnih.gov

Population-Level Pharmacokinetic Modeling

Population-level pharmacokinetic (PK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals within a population, accounting for the differences among individuals.

Physiologically Based Pharmacokinetic (PBPK) models have been developed to provide a more mechanistic understanding of DEHP's fate in the human body. nih.govnih.gov These models divide the body into a series of compartments representing real organs and tissues (e.g., liver, kidney, fat), connected by blood flow. nih.gov

Data from human studies involving the administration of deuterium-labeled DEHP (this compound) have been crucial for the development and validation of these models. researchgate.netresearchgate.netnih.gov For example, a PBPK model was validated by comparing its predictions to experimental data on DEHP metabolites in human urine and serum after a single oral dose of this compound. nih.gov These models can simulate the concentration of DEHP and its primary active metabolite, mono(2-ethylhexyl) phthalate (B1215562) (MEHP), in various organs over time following different exposure scenarios (oral, dermal, inhalation). nih.gov The development of these models allows for extrapolation between doses and species and provides a method for estimating tissue-specific exposures from biomonitoring data. nih.gov

Table 2: Overview of PBPK Modeling for DEHP

| Model Aspect | Description | Relevance of this compound | Source |

| Model Structure | Comprises multiple compartments representing organs like the liver, lungs, spleen, and pancreas, linked by physiological parameters. | Not directly used for structure, but for parameterization and validation. | nih.gov |

| Validation Data | Time-course data of DEHP and its metabolites in human urine and serum. | Clinical data from single-dose this compound studies are used as a "gold standard" for model validation. | researchgate.netresearchgate.netnih.gov |

| Application | Simulates dynamic processes of phthalates via different intake pathways (oral, dermal, inhalation) and predicts metabolite concentrations. | Allows for accurate modeling of known exposures to validate predictions for real-world scenarios. | nih.govnih.gov |

| Dosimetry | Used for "reverse dosimetry" to estimate external exposure levels from internal biomarker concentrations measured in population studies. | Provides the precise input-output data needed to build and confirm reverse dosimetry functions. | researchgate.netresearchgate.net |

A significant finding from studies using this compound and from general biomonitoring is the large inter-individual variability in DEHP metabolism and excretion. nih.govsemanticscholar.orgnih.gov Following a controlled dose of this compound, the peak blood concentrations and the relative amounts of different metabolites can vary widely among volunteers. cdc.gov Similarly, urinary metabolite levels in the general population can span a 50-fold range from the lowest to the highest percentiles, reflecting differences in both exposure and individual metabolism. nih.gov

PBPK models can incorporate this variability. Research has identified several factors that are associated with differences in DEHP metabolism. These include demographic characteristics and lifestyle factors. For example, studies have shown that age, race/ethnicity, and Body Mass Index (BMI) are significantly associated with the ratios of different DEHP metabolites in urine. nih.gov Non-Caucasian individuals and younger individuals tend to have a metabolic profile that favors a higher proportion of the primary metabolite MEHP compared to its secondary, oxidized metabolites. nih.gov This is significant because MEHP is considered more biologically potent than the secondary metabolites. nih.gov Alcohol consumption has also been linked to variations in metabolic patterns. nih.gov

Table 3: Factors Associated with Inter-Individual Variability in DEHP Metabolism Based on analysis of urinary metabolite ratios in a large population sample. A higher %MEHP indicates a shift toward the primary, more potent metabolite.

| Factor | Finding | Source |

| Race/Ethnicity | Non-Hispanic Black, Hispanic, and other non-Caucasian individuals had a significantly higher percentage of MEHP (%MEHP) compared to Caucasians. | nih.gov |

| Age | Age was inversely associated with %MEHP, meaning older individuals tended to have a lower proportion of MEHP relative to secondary metabolites. | nih.gov |

| Body Mass Index (BMI) | Overweight individuals had a lower %MEHP compared to individuals with a lower BMI. | nih.gov |

| Alcohol Consumption | Among men, alcohol consumption was inversely associated with %MEHP. | nih.gov |

Validation of Urinary Metabolites as Exposure Biomarkers

The use of urinary metabolites as biomarkers of exposure must be validated to ensure they are reliable and accurate. It is generally agreed that the preferred biomarkers for assessing exposure to DEHP are its urinary metabolites. cdc.gov Studies using this compound have been fundamental to this validation process.

By administering a labeled dose, researchers can track the specific metabolites that originate from that dose, without interference from background DEHP exposure from diet, consumer products, or the environment. semanticscholar.orgnih.gov Studies involving inhalation of this compound showed that its metabolites were rapidly excreted in the urine, with peak concentrations of the five major metabolites occurring on average 4.7 hours after exposure began. semanticscholar.orgnih.govresearchgate.net The half-life for the sum of these metabolites was approximately 4.8 hours, indicating rapid clearance from the body. nih.gov This rapid excretion profile confirms that urinary metabolites are excellent biomarkers for recent exposure. semanticscholar.orgresearchgate.net

Furthermore, these studies allow for the quantification of the total excreted fraction of an administered dose. In one inhalation study, it was estimated that individuals excreted nearly 100% of the this compound dose that was estimated to be deposited in the lungs, confirming that urine analysis captures the vast majority of the systemically available dose from that pathway. semanticscholar.org

Table 4: Excretion Kinetics of D4-DEHP Metabolites After Combined Inhalation and Dermal Exposure Average values from a study of 16 volunteers. Tmax is the time to reach maximum concentration. T½ is the elimination half-life.

| Metabolite | Average Tmax (hours) | Average T½ (hours) | Source |

| D4-MEHP | 4.1 | - | nih.gov |

| D4-5OH-MEHP | 4.9 | - | nih.gov |

| D4-5oxo-MEHP | 5.2 | - | nih.gov |

| D4-5cx-MEPP | 4.9 | - | nih.gov |

| Sum of 5 Metabolites | 4.7 | 4.8 | nih.gov |

Advanced Applications and Emerging Research Frontiers

Deuteration for Enhanced Drug Discovery and Development (Conceptual Application)

The strategic replacement of hydrogen with its stable isotope, deuterium (B1214612), is a technique gaining traction in drug discovery and development for its potential to favorably alter the pharmacokinetic profiles of drug candidates. uniupo.itnih.gov This approach, known as deuteration, can lead to improved metabolic stability, reduced formation of toxic metabolites, and an extended half-life of a drug. researchgate.netgabarx.com While Bis(2-ethylhexyl) Phthalate-d4 is not itself a therapeutic agent, the principles of deuteration are conceptually applicable.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. gabarx.com This difference in bond strength can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect. gabarx.comslideshare.net For a hypothetical drug molecule with a structure similar to DEHP, selective deuteration at metabolically vulnerable sites could significantly enhance its therapeutic properties. By reducing the rate of metabolism, a lower dose of the drug might be required to achieve the desired therapeutic effect, potentially minimizing off-target effects and improving patient compliance. gabarx.com

The application of deuteration has evolved from creating deuterated versions of existing drugs to incorporating deuterium into novel drug candidates from the outset of the discovery process. uniupo.itnih.gov This shift highlights the growing recognition of deuteration as a valuable tool in medicinal chemistry for optimizing drug-like properties. researchgate.net

Role in Tracing Plasticizer Migration from Materials

A primary and widespread application of Bis(2-ethylhexyl) Phthalate-d4 is its use as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of DEHP migration from various materials. sigmaaldrich.com Because DEHP is not chemically bound to the polymer matrix, it can leach, migrate, or evaporate into the surrounding environment, including food, beverages, and biological fluids. contaminantsreviews.commendelu.cz DEHP-d4, being chemically almost identical to its non-deuterated counterpart, mimics the behavior of native DEHP during sample preparation and analysis, allowing for precise and accurate measurement of DEHP levels, even at trace concentrations. sigmaaldrich.com

DEHP is a common plasticizer in polyvinyl chloride (PVC), a material frequently used for food packaging. nih.govwikipedia.org Consequently, there is a significant potential for DEHP to migrate from packaging into foodstuffs, particularly those with high-fat content. mendelu.czwikipedia.orgeurofins.com Numerous studies have investigated the extent of this migration into various food products. The use of this compound as an internal standard is crucial in these studies to ensure the accuracy of the analytical results, which are essential for assessing dietary exposure and ensuring food safety. nih.gov Factors influencing the migration of DEHP into food include temperature, contact time, and the chemical composition of the food matrix. mendelu.czeurofins.com

A study on the migration of phthalates from plasticized films into retail foods demonstrated the presence of various plasticizers in a range of food types. nih.gov Another study investigating meat products found that DEHP migration increased with higher fat content and after heat processing. mendelu.cz

Polyvinyl chloride plasticized with DEHP is extensively used in the manufacturing of medical devices such as intravenous (IV) bags and tubing, blood bags, catheters, and respiratory support devices. contaminantsreviews.comnih.govwww.gov.ukbbraun.com.au This use raises concerns about the leaching of DEHP into biological fluids like blood, plasma, and infusion solutions, leading to direct patient exposure. contaminantsreviews.comnih.govwww.gov.uk this compound is an indispensable tool in studies quantifying this migration, enabling accurate risk assessment for patients, especially vulnerable populations like neonates who may undergo intensive medical treatments. nih.goveuropa.eu

Research has shown that significant amounts of DEHP can leach from medical devices. The extent of leaching is influenced by factors such as the type of fluid, temperature, storage time, and the amount of DEHP in the device. contaminantsreviews.combbraun.com.au For instance, DEHP migration is higher in lipid-containing solutions. bbraun.com.au Studies have detected DEHP in various blood products and have shown that its concentration can increase with storage time. researchgate.net